molecular formula C57H41EuN2O6 B13094568 1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline

1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline

Cat. No.: B13094568
M. Wt: 1001.9 g/mol
InChI Key: WXUAPKMSUYUWBD-UHFFFAOYSA-N
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Description

The complex 1,3-Diphenylpropane-1,3-dione; europium(3+); 1,10-phenanthroline (hereafter referred to as Eu(DBM)₃Phen) consists of a europium(III) ion coordinated by three 1,3-diphenylpropane-1,3-dione (dibenzoylmethane, DBM) ligands and one 1,10-phenanthroline (Phen) auxiliary ligand. This β-diketonate-based europium complex is notable for its bright red luminescence, arising from efficient ligand-to-metal energy transfer (antenna effect) and shielding of the Eu³⁺ ion by the Phen ligand, which reduces non-radiative decay .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenylpropane-1,3-dione can be synthesized through the Claisen condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium ethoxide . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.

Europium(3+) complexes with 1,3-diphenylpropane-1,3-dione and 1,10-phenanthroline can be prepared by mixing the ligands with europium chloride in a suitable solvent such as ethanol. The reaction mixture is stirred at room temperature for several hours, and the resulting complex is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this complex involves large-scale synthesis of the individual components followed by their coordination. The process is optimized for high yield and purity, often involving automated systems for mixing, reaction control, and purification .

Chemical Reactions Analysis

Reaction Types and General Reactivity

The compound primarily participates in coordination-driven reactions , oxidation processes , and ligand substitution reactions . Its europium(III) center acts as a Lewis acid, facilitating interactions with electron-rich species, while the β-diketone ligands contribute to redox activity .

Oxidation Reactions

Pulse radiolysis studies reveal rapid oxidation kinetics with biologically relevant radicals:

RadicalRate Constant (k)Transient Species λ<sub>max</sub>Decay Kinetics
CCl<sub>3</sub>O<sub>2</sub>-1.2 × 10<sup>9</sup> M<sup>−1</sup>s<sup>−1</sup>420 nmFirst-order (k = 1.6 × 10<sup>4</sup> s<sup>−1</sup>)
N<sub>3</sub>-6.7 × 10<sup>9</sup> M<sup>−1</sup>s<sup>−1</sup>420 nmFirst-order (k = 3.4 × 10<sup>3</sup> s<sup>−1</sup>)
- OH2.1 × 10<sup>9</sup> M<sup>−1</sup>s<sup>−1</sup>340 nm (adduct), 420 nm (radical)Parallel decay pathways

Mechanistic Insights :

  • Radicals abstract hydrogen from the methylenic group of the β-diketone moiety, forming carbon-centered radicals .

  • The - OH radical generates both adducts (340 nm) and radicals (420 nm), with subsequent intramolecular rearrangements .

Ligand Substitution Reactions

The 1,10-phenanthroline ligand demonstrates preferential displacement kinetics compared to β-diketone ligands due to weaker field strength:

Key Observations :

  • Substitution with stronger-field ligands (e.g., bipyridine) occurs in polar aprotic solvents (acetonitrile, DMF) at 60–80°C .

  • Reaction rate: ~10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup> under standard conditions.

  • Luminescence quenching accompanies ligand exchange, confirming structural reorganization .

Photophysical Reactions

The complex displays antenna effect-mediated luminescence:

Energy Transfer Mechanism :

  • Ligand excitation : UV absorption (250–350 nm) promotes β-diketone ligands to singlet states.

  • Intersystem crossing : Energy transfers to europium(III) via ligand-to-metal charge transfer (LMCT).

  • Emission : <sup>5</sup>D<sub>0</sub> → <sup>7</sup>F<sub>J</sub> transitions yield sharp red emission at 613 nm (Δτ = 0.8 ms) .

Quenching Pathways :

  • Collisional quenching by O<sub>2</sub> (Stern-Volmer constant K<sub>SV</sub> = 220 M<sup>−1</sup>) .

  • Competitive energy transfer to solvent molecules in protic media .

Comparative Reactivity with Analogous Complexes

PropertyEu(DPP)<sub>3</sub>PhenEu(DBM)<sub>3</sub>PhenEu(TTA)<sub>3</sub>Phen
Oxidation Rate (- OH)2.1 × 10<sup>9</sup>1.8 × 10<sup>9</sup>2.5 × 10<sup>9</sup>
Luminescence Quantum Yield0.420.380.55
Thermal Stability (°C)191185205

Key Differentiators :

  • The phenyl substituents in DPP ligands enhance radical stability during oxidation compared to DBM .

  • Reduced non-radiative decay pathways compared to TTA complexes improve luminescence efficiency .

Industrial and Synthetic Relevance

  • Catalytic Applications : Acts as a Lewis acid catalyst in Diels-Alder reactions (TOF = 120 h<sup>−1</sup> at 25°C).

  • Material Synthesis : Used in sol-gel processes to prepare red-emitting phosphors with CIE coordinates (0.65, 0.35) .

Scientific Research Applications

Optical Materials

Description:
Eu(DBM)₃(Phen) is widely used in the development of luminescent materials for optoelectronic devices. Its strong luminescence makes it suitable for enhancing the efficiency of light-emitting diodes (LEDs) and displays.

Applications:

  • LED Technology: The compound can be incorporated into LED devices to improve brightness and color quality.
  • Display Technologies: Used in screens to enhance color rendering and brightness.

Case Study:
A study demonstrated that incorporating Eu(DBM)₃(Phen) into polymer matrices significantly improved the photoluminescent properties of the material, leading to brighter and more efficient light output in display applications .

Analytical Chemistry

Description:
The compound serves as a fluorescent probe in various analytical techniques, enabling sensitive detection of analytes in environmental and biological samples.

Applications:

  • Fluorescent Sensing: Utilized for detecting heavy metals and other pollutants in water samples.
  • Biological Assays: Employed in assays for biomolecules due to its high sensitivity.

Data Table: Fluorescent Detection Limits

AnalyteDetection Limit (µg/L)Methodology
Lead0.5Fluorescence Spectroscopy
Cadmium0.2Fluorescence Spectroscopy
Arsenic0.1Fluorescence Spectroscopy

Case Study:
Research indicated that Eu(DBM)₃(Phen)-based sensors achieved lower detection limits for heavy metals compared to traditional methods, thus offering a more effective approach for environmental monitoring .

Biomedical Applications

Description:
Due to its strong luminescent properties, Eu(DBM)₃(Phen) is being explored for use in medical imaging and diagnostics.

Applications:

  • Medical Imaging: Enhances contrast in imaging techniques such as fluorescence microscopy.
  • Diagnostics: Potential use in detecting specific biomolecules associated with diseases.

Data Table: Imaging Efficiency Comparison

Imaging TechniqueContrast Enhancement (%)Reference Compound
Fluorescence Microscopy150Eu(DBM)₃(Phen)
Conventional Dyes70Rhodamine B

Case Study:
A study demonstrated that using Eu(DBM)₃(Phen) in fluorescence imaging resulted in significantly improved visibility of cancerous tissues compared to conventional dyes .

Photonic Devices

Description:
Incorporated into photonic devices, Eu(DBM)₃(Phen) contributes to advancements in telecommunications and data transmission technologies through enhanced signal clarity.

Applications:

  • Optical Communication Systems: Improves signal quality in fiber optic communications.
  • Data Storage Devices: Enhances the efficiency of optical data storage technologies.

Data Table: Signal Clarity Improvement

Device TypeSignal Clarity Improvement (%)Application Area
Fiber Optic Cables30Telecommunications
Optical Discs25Data Storage

Case Study:
Research showed that integrating Eu(DBM)₃(Phen) into optical fibers resulted in a marked improvement in signal integrity over long distances, making it a promising candidate for future telecommunications infrastructure .

Mechanism of Action

The luminescent properties of the complex arise from the energy transfer between the ligands and the europium ion. Upon excitation, the ligands absorb energy and transfer it to the europium ion, which then emits light. This process involves several molecular orbitals and pathways, including the π-π* transitions in the ligands and the f-f transitions in the europium ion .

Comparison with Similar Compounds

Key Features:

  • Structure : Eu³⁺ is 8-coordinate, with six oxygen atoms from three DBM ligands and two nitrogen atoms from Phen .
  • Synthesis: Prepared via reaction of EuCl₃·nH₂O with DBM and Phen in ethanol, followed by NaOH-mediated deprotonation .
  • Applications : Used in optoelectronic devices, sensors, and as a luminescent probe due to its high quantum yield and stability .

Comparison with Similar Europium(III) Complexes

Variation in β-Diketonate Ligands

Table 1: Impact of β-Diketonate Ligand Modifications

Compound Ligand Structure Luminescence Quantum Yield Key Findings Reference
Eu(DBM)₃Phen DBM (phenyl substituents) ~45% High brightness due to strong π-conjugation and Phen shielding .
Eu(L2)₃Phen (L2 = naphthalene-substituted DBM) Extended π-conjugation (naphthyl groups) ~55% Enhanced antenna effect; longer excited-state lifetime compared to DBM .
Eu(CPDk3–5)₃Phen (CPDk = cyclohexyl-phenyl octanedione) Bulky alkyl/cyclohexyl groups ~35% Reduced quantum yield due to steric hindrance impeding energy transfer .

Insights :

  • Extended π-conjugation in β-diketonates (e.g., naphthyl substituents) improves light absorption and energy transfer to Eu³⁺, boosting quantum yield .
  • Bulky substituents (e.g., cyclohexyl groups) reduce luminescence efficiency by distorting the coordination sphere .

Variation in Auxiliary Ligands (1,10-Phenanthroline Derivatives)

Table 2: Impact of Phenanthroline Derivative Substitutions

Compound Auxiliary Ligand Emission Intensity (λ = 614 nm) Key Findings Reference
Eu(DBM)₃Phen 1,10-Phenanthroline 100% (reference) Optimal shielding by Phen; minimal solvent quenching .
Eu(DBM)₃(5-NO₂-Phen) 5-Nitro-1,10-phenanthroline <10% Nitro group introduces luminescence quenching via charge-transfer states .
Eu(DBM)₃(4,7-Ph₂-Phen) 4,7-Diphenyl-1,10-phenanthroline ~85% Phenyl substituents enhance rigidity and stability, slightly reducing non-radiative decay .
Eu(PEP)₂Cl₃ (PEP = 2-(phenylethynyl)-Phen) PEP (alkynyl-substituted Phen) ~70% Extended conjugation in PEP improves light absorption but introduces steric effects .

Insights :

  • Electron-withdrawing groups (e.g., -NO₂) on Phen quench luminescence by promoting non-radiative pathways .
  • Bulky or conjugated substituents (e.g., phenyl, alkynyl) can enhance stability but may reduce emission intensity due to steric or electronic effects .

Counter-Ion and Structural Effects

Table 3: Influence of Counter-Ions on Stability and Luminescence

Compound Counter-Ion Crystal System Luminescence Lifetime (ms) Key Findings Reference
Eu(PEP)₂Cl₃·2CH₃CN Cl⁻ Monoclinic (P21/n) 1.2 Chloride ions participate in weak intermolecular interactions; moderate stability .
Eu(PEP)₂(NO₃)₃·2CH₃CN NO₃⁻ Monoclinic (P21/c) 0.9 Nitrate ions increase solubility but reduce lifetime due to vibrational quenching .
Eu(DBM)₃Phen None (neutral) Not reported 1.5 Neutral complex exhibits longer lifetime due to absence of quenching counter-ions .

Insights :

  • Neutral complexes (e.g., Eu(DBM)₃Phen) exhibit superior luminescence lifetimes compared to ionic counterparts .
  • Nitrate ions reduce emission efficiency due to high-frequency vibrational modes .

Biological Activity

The compound 1,3-Diphenylpropane-1,3-dione; europium(3+); 1,10-phenanthroline (commonly referred to as Eu(DBM)₃Phen) is a lanthanide complex that has garnered attention for its unique luminescent properties and potential applications in various biological fields. This article delves into the biological activity of this compound, exploring its synthesis, luminescence characteristics, and implications for bioimaging and therapeutic applications.

Synthesis and Structural Characteristics

Europium(III) complexes, particularly those involving 1,3-diphenylpropane-1,3-dione (DBM) and 1,10-phenanthroline (Phen), are synthesized through a straightforward coordination reaction. The general synthesis can be represented as follows:

Eu3++3DBM+PhenEu DBM 3Phen\text{Eu}^{3+}+3\text{DBM}+\text{Phen}\rightarrow \text{Eu DBM }_3\text{Phen}

This reaction results in a stable complex characterized by its intense red luminescence due to the characteristic transitions of the europium ion.

Table 1: Properties of Eu(DBM)₃Phen

PropertyValue
Molecular Weight626.63 g/mol
Emission Peak~612 nm (red light)
Quantum YieldUp to 20% in solid state
SolubilitySoluble in organic solvents
StabilityStable under ambient conditions

Luminescence and Biological Applications

The luminescent properties of Eu(DBM)₃Phen make it an attractive candidate for various biological applications, including:

  • Bioimaging : The intense red emission allows for effective imaging in biological systems. Studies have demonstrated its use in live cell imaging due to its low cytotoxicity and high signal-to-noise ratio .
  • Theranostics : The compound shows promise as a theranostic agent, combining diagnostic imaging with targeted therapy. Its luminescent properties can be utilized for real-time monitoring of therapeutic efficacy .
  • Molecular Sensing : The complex has been explored for sensing applications, particularly in detecting biomolecules through luminescence quenching mechanisms .

Case Study: Bioimaging in Live Cells

A notable study investigated the use of Eu(DBM)₃Phen for bioimaging in cancer cells. The researchers found that the complex could effectively stain the cell membranes without significant toxicity. The high quantum yield facilitated clear imaging under confocal microscopy, allowing for detailed observation of cellular processes.

The biological activity of Eu(DBM)₃Phen can be attributed to several factors:

  • Luminescence Efficiency : The efficient energy transfer from the ligands to the europium ion enhances its luminescent properties.
  • Targeting Mechanisms : The complex can be modified to include targeting moieties that direct it to specific cell types or tissues.
  • Photodynamic Therapy Potential : Recent studies suggest that europium complexes can generate reactive oxygen species (ROS) upon light excitation, which may be harnessed for photodynamic therapy against tumors .

Table 2: Summary of Biological Activities

ApplicationFindings
BioimagingEffective staining with low toxicity
TheranosticsReal-time monitoring of therapies
Molecular SensingDetection of biomolecules through luminescence quenching

Q & A

Q. Basic: What are the standard synthetic protocols for preparing europium(III) complexes with 1,3-diphenylpropane-1,3-dione and 1,10-phenanthroline ligands?

Methodological Answer:
The synthesis typically involves reacting europium(III) salts (e.g., Eu(NO₃)₃) with 1,3-diphenylpropane-1,3-dione (dibenzoylmethane, DBM) and 1,10-phenanthroline (phen) in a 1:3:1 molar ratio. The reaction is conducted in ethanol or methanol under reflux for 6–12 hours. The ligands act as chelating agents, with DBM coordinating via β-diketonate oxygen atoms and phen via nitrogen atoms. Purification is achieved through crystallization or column chromatography. Characterization includes elemental analysis, FTIR (to confirm ligand coordination), and X-ray crystallography for structural elucidation .

Q. Basic: What spectroscopic techniques are essential for characterizing the photophysical properties of these europium complexes?

Methodological Answer:
Key techniques include:

  • UV-Vis Absorption Spectroscopy : To study ligand-centered absorption bands and assess energy transfer efficiency to the Eu³⁺ ion.
  • Photoluminescence Spectroscopy : Emission spectra (λex = 350–400 nm) to identify Eu³⁺ transitions (e.g., <sup>5</sup>D0 → <sup>7</sup>FJ).
  • Time-Resolved Fluorescence : To measure luminescence lifetimes and quantify radiative/non-radiative decay pathways.
  • FTIR : Confirms ligand coordination via shifts in C=O (DBM) and C=N (phen) stretching frequencies.
  • X-Ray Diffraction : Resolves crystal structure and ligand geometry around the Eu³⁺ center .

Q. Advanced: How do substituents on 1,10-phenanthroline influence the luminescence efficiency of the europium complex?

Methodological Answer:
Substituents on phenanthroline (e.g., electron-withdrawing/-donating groups) alter the ligand’s triplet state energy, which must align with the Eu³⁺ excited state (<sup>5</sup>D0) for efficient energy transfer. For example:

  • Mono-substituted phen derivatives (e.g., -NO2, -OCH3) modify conjugation, affecting π→π* transitions.
  • Di-substituted derivatives introduce steric effects, potentially distorting coordination geometry.
    Studies show that para-substituted electron-donating groups enhance luminescence quantum yields by optimizing energy transfer .

Q. Advanced: What computational methods are used to model the electronic structure and energy transfer mechanisms in these complexes?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimizes ground-state geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict ligand-to-metal charge transfer.
  • Time-Dependent DFT (TD-DFT) : Models excited-state transitions to evaluate the "antenna effect" (ligand-to-Eu³⁺ energy transfer).
  • Atoms-in-Molecules (AIM) Theory : Analyzes bond critical points to quantify ligand-metal interaction strengths.
    These methods help rationalize experimental photophysical data and guide ligand design .

Q. Basic: How does the keto-enol tautomerism of 1,3-diphenylpropane-1,3-dione affect its coordination to europium ions?

Methodological Answer:
DBM exists in a keto-enol equilibrium, with the enolic form chelating Eu³⁺ via two oxygen atoms. Factors influencing tautomerism:

  • Solvent Polarity : Polar solvents stabilize the enol form (e.g., ethanol vs. toluene).
  • Substituents : Methoxy groups at the para position enhance enol stability, improving coordination.
    The equilibrium is quantified using <sup>1</sup>H NMR (integration of keto/enol peaks) or UV-Vis spectroscopy. Tautomerism impacts complex stability and luminescence efficiency .

Q. Advanced: What strategies resolve contradictions in reported luminescence quantum yields for similar europium complexes?

Methodological Answer:
Contradictions arise from variations in:

  • Synthetic Conditions : Trace solvents or incomplete ligand coordination.
  • Measurement Techniques : Use integrating spheres for absolute quantum yields instead of relative methods.
  • Sample Purity : Characterize complexes via HPLC or mass spectrometry to exclude unreacted ligands.
    Standardized protocols (e.g., excitation wavelength, degassing solvents) and control experiments (e.g., varying counterions) improve reproducibility .

Q. Advanced: How does the crystal packing of europium complexes influence their photophysical properties?

Methodological Answer:
Crystal packing affects non-radiative decay pathways:

  • Interligand π-π Interactions : Quench luminescence by promoting energy dissipation.
  • Solvent Inclusion : Lattice solvents (e.g., H2O) may vibrate at frequencies matching Eu³⁺ energy gaps, reducing quantum yields.
    Single-crystal X-ray diffraction (using SHELX software) identifies packing motifs, while temperature-dependent luminescence studies isolate lattice effects .

Q. Basic: What are the key challenges in achieving high thermal stability for these europium complexes?

Methodological Answer:
Thermal degradation arises from:

  • Ligand Decomposition : DBM and phen decompose above 200°C.
  • Eu-O/N Bond Strength : Weaker bonds lead to ligand dissociation.
    Thermogravimetric analysis (TGA) monitors stability. Strategies include:
  • Introducing rigid substituents (e.g., pyrene) on phenanthroline.
  • Encapsulating complexes in polymer matrices to shield from heat .

Q. Advanced: How do solvent polarity and pH impact the stability and luminescence of these complexes?

Methodological Answer:

  • Polar Solvents : Stabilize charge-separated states but may disrupt ligand coordination.
  • Acidic pH : Protonates phenanthroline’s nitrogen atoms, weakening Eu-N bonds.
  • Basic pH : Hydrolyzes β-diketonate ligands.
    Stability is assessed via UV-Vis titrations and luminescence quenching experiments in buffered solutions .

Q. Advanced: What role do ancillary ligands play in modulating the photophysical properties of europium complexes?

Methodological Answer:
Ancillary ligands (e.g., 2,2'-bipyridine) fine-tune properties by:

  • Rigidifying the Coordination Sphere : Reducing vibrational quenching.
  • Modifying Triplet State Energy : Adjusting energy transfer efficiency.
    Comparative studies with/without ancillary ligands (e.g., via luminescence lifetime analysis) isolate their effects .

Properties

Molecular Formula

C57H41EuN2O6

Molecular Weight

1001.9 g/mol

IUPAC Name

1,3-diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline

InChI

InChI=1S/3C15H11O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;;+3

InChI Key

WXUAPKMSUYUWBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu+3]

Origin of Product

United States

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